p-Anisyl acetoacetate
Description
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Properties
IUPAC Name |
(4-methoxyphenyl)methyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)7-12(14)16-8-10-3-5-11(15-2)6-4-10/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRQKPVXJRBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069463 | |
| Record name | p-Anisyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61312-35-4 | |
| Record name | Butanoic acid, 3-oxo-, (4-methoxyphenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61312-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-oxo-, (4-methoxyphenyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, (4-methoxyphenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Anisyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Enolate Formation and Alkylation
p-Anisyl acetoacetate undergoes deprotonation at the α-position (pK~a~ ≈ 13) using alkoxide bases (e.g., NaOEt), forming a resonance-stabilized enolate. This nucleophilic species reacts with alkyl halides via S~N~2 mechanisms to introduce substituents at the α-carbon .
Example Reaction:
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Substrate: this compound
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Base: NaOEt (1.2 eq)
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Electrophile: Methyl iodide (1.5 eq)
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Conditions: THF, 0°C → RT, 6 h
Subsequent hydrolysis (H~3~O+) and decarboxylation (Δ) yield substituted ketones, a hallmark of the acetoacetic ester synthesis .
Pyranopyrazole Formation
Reacting with hydrazine hydrate, aldehydes, and malononitrile under reflux produces pyrano[2,3-c]pyrazoles :
Optimized Conditions:
| Component | Quantity | Role |
|---|---|---|
| This compound | 10 mmol | β-Keto ester |
| Benzaldehyde | 10 mmol | Aldehyde |
| Malononitrile | 10 mmol | Nitrile source |
| Triethylamine | 5 drops | Catalyst |
| Yield | 72–88% (6 h reflux in EtOH) |
Decarboxylation and Tautomerization
Heating this compound in acidic or basic media triggers decarboxylation to form p-anisylacetone :
Mechanism:
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Hydrolysis: Ester → Carboxylic acid (H~3~O+).
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Decarboxylation: Loss of CO~2~ → Enol intermediate.
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Tautomerization: Enol → Ketone (p-anisylacetone).
Kinetics:
Enzymatic Modifications
Lipase-catalyzed transesterification or hydrolysis enables selective modifications. For example, Candida antarctica lipase B (CaL-B) facilitates esterification with short-chain alcohols in solvent-free systems :
Example:
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Substrate: this compound + Propanol
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Catalyst: CaL-B immobilized on Fe~3~O~4~@SiO~2~
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Conditions: 70°C, 90 min
Oxidation and Functionalization
The ketone group undergoes oxidation with agents like KMnO~4~ or CrO~3~ to form diketones or carboxylic acids. Additionally, the methoxy group in the p-anisyl moiety participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) .
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